molecular formula C20H16F3N3O4 B12398006 Aurora Kinases-IN-3

Aurora Kinases-IN-3

Cat. No.: B12398006
M. Wt: 419.4 g/mol
InChI Key: NVMJCTQSUKIXBG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aurora Kinases-IN-3 typically involves the construction of a pyrimidine-based scaffold, which is a common structure in many anticancer agents . The synthetic route may include the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Functionalization: Introduction of various functional groups to enhance the inhibitory activity against Aurora kinases.

    Purification: The final compound is purified using techniques such as column chromatography.

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing cost-effective production methods. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry may be used for quality control.

Chemical Reactions Analysis

Types of Reactions: Aurora Kinases-IN-3 can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the functional groups involved, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted analogs.

Scientific Research Applications

Aurora Kinases-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Aurora Kinases-IN-3 exerts its effects by inhibiting the activity of Aurora kinases. These kinases are involved in the regulation of mitosis, and their inhibition leads to the disruption of chromatid segregation and cell division . The compound binds to the active site of the kinases, preventing their phosphorylation activity. This inhibition results in the arrest of the cell cycle and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Aurora Kinases-IN-3 is unique compared to other similar compounds due to its specific inhibitory activity against all three members of the Aurora kinase family. Some similar compounds include:

This compound stands out due to its balanced inhibitory activity across all three kinases, making it a versatile tool in cancer research and therapy.

Properties

Molecular Formula

C20H16F3N3O4

Molecular Weight

419.4 g/mol

IUPAC Name

3-[3-(2-methoxypyridin-4-yl)pyridin-2-yl]oxy-N-methyl-5-(trifluoromethoxy)benzamide

InChI

InChI=1S/C20H16F3N3O4/c1-24-18(27)13-8-14(11-15(9-13)30-20(21,22)23)29-19-16(4-3-6-26-19)12-5-7-25-17(10-12)28-2/h3-11H,1-2H3,(H,24,27)

InChI Key

NVMJCTQSUKIXBG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)OC(F)(F)F)OC2=C(C=CC=N2)C3=CC(=NC=C3)OC

Origin of Product

United States

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